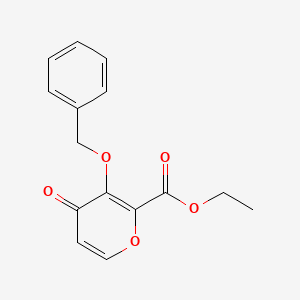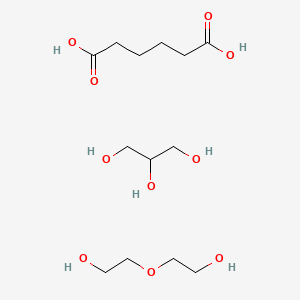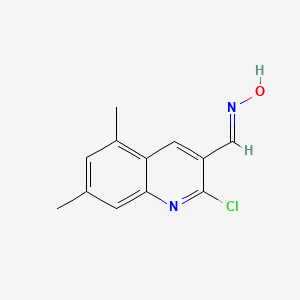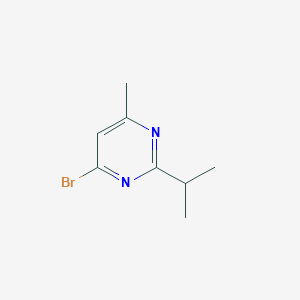
4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine” is a chemical compound with the formula C8H11BrN2 and a molecular weight of 215.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 . This indicates that the compound has a pyrimidine ring with a bromine atom at the 4th position, a methyl group at the 6th position, and an isopropyl group at the 2nd position.Applications De Recherche Scientifique
Antiviral Activity
Research conducted by Hocková et al. (2003) on 2,4-Diamino-6-hydroxypyrimidines, which are chemically related to 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine, discovered that these compounds showed significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. This study underscores the potential of pyrimidine derivatives in developing antiretroviral drugs (Hocková et al., 2003).
Tyrosine Kinase Inhibition
A study by Rewcastle et al. (1998) explored the structure-activity relationships for methylamino-substituted derivatives of pyrido[3,4-d]pyrimidine, revealing their potent inhibitory effect on the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and other members of the erbB family. This research is pertinent to the development of targeted cancer therapies, demonstrating the role of pyrimidine derivatives in inhibiting key pathways involved in tumor growth and proliferation (Rewcastle et al., 1998).
Folate Receptor-Specific Inhibitors
Deng et al. (2008) synthesized pyrrolo[2,3-d]pyrimidine antifolates targeting the folate receptor, which exhibited selective inhibitory activities against tumor cells expressing the folate receptor. These findings contribute to the ongoing search for targeted cancer treatments, highlighting the utility of pyrimidine derivatives in crafting compounds with specific biological targets (Deng et al., 2008).
Nonlinear Optical Properties
Research by Hussain et al. (2020) on thiopyrimidine derivatives, including those structurally similar to 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine, illustrated their promising applications in nonlinear optics (NLO) and medicine. This study showcases the significance of pyrimidine rings in developing compounds for high-tech applications, such as optoelectronics, demonstrating the broad utility of pyrimidine derivatives beyond biomedicine (Hussain et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-6-methyl-2-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOMARLDXIBDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



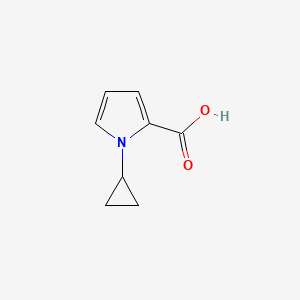

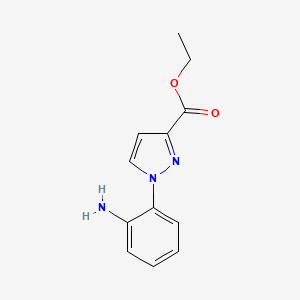
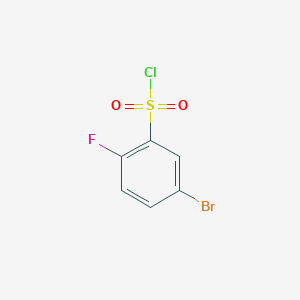

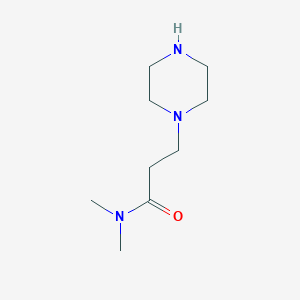


![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)
